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Compound of Interest

Compound Name: URAT1 inhibitor 7

Cat. No.: B8498182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

structural determination of the human urate transporter 1 (URAT1) in complex with small

molecule inhibitors using cryo-electron microscopy (cryo-EM). The methodologies and data

presented are compiled from recent key publications in the field and are intended to guide

researchers in similar structural biology and drug discovery endeavors. While the specific

"inhibitor 7" was not identified in the available literature, this document details the successful

application of cryo-EM to characterize the binding of several clinically relevant inhibitors to

URAT1.

Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the renal

reabsorption of uric acid. It is responsible for regulating urate levels in the blood, and its

dysfunction is strongly associated with hyperuricemia and gout.[1] Consequently, URAT1 has

emerged as a primary therapeutic target for the development of drugs to treat these conditions.

[1][2][3][4][5] Understanding the molecular basis of inhibitor binding is crucial for the rational

design of next-generation therapeutics with improved specificity and efficacy. Cryo-electron

microscopy has been instrumental in revealing the high-resolution structures of URAT1 in

complex with various inhibitors, providing unprecedented insights into their mechanisms of

action.[1][2][6][7][8] These studies have consistently shown that inhibitors bind within the
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central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby

blocking the transport of uric acid.[2][3][8]

Quantitative Data Summary
The following tables summarize key quantitative data from cryo-EM structural studies of URAT1

in complex with various inhibitors. This data provides a comparative overview of the resolutions

achieved and the binding affinities of different compounds.

Table 1: Cryo-EM Data Collection and Refinement Statistics for URAT1-Inhibitor Complexes

Complex Resolution (Å) PDB ID

URAT1 - Benzbromarone 3.00 - 3.2 9J73[9]

URAT1 - Lesinurad 2.74 -

URAT1 - Verinurad 3.5 9J5Z[7]

URAT1 - TD-3 2.55 -

URAT1 - Uric Acid 3.47 9J72[8]

Note: Some PDB IDs were not explicitly available in the provided search results.

Table 2: Inhibitor Binding Affinities (IC50) for URAT1

Inhibitor IC50 (nM) Cell Line

Benzbromarone 220 - 425[2] HEK293T[2]

Verinurad 25 - 150[10] HEK293T[10]

RDEA3170 10 - 24[11] -

Note: IC50 values can vary depending on the assay conditions and cell lines used.
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The following protocols are generalized from several successful studies on the cryo-EM

structure determination of URAT1-inhibitor complexes.

Protein Expression and Purification
A stable construct of human URAT1 is essential for structural studies. Often, a stabilized

chimera or a mutant version is used to improve expression and stability.[1]

Construct Design: A humanized rat URAT1 or a consensus sequence-stabilized human

URAT1 (URAT1cs) can be used.[1] The construct is typically cloned into a mammalian

expression vector (e.g., pEG BacMam) with a C-terminal tag, such as a Twin-Strep-tag, for

purification.

Expression: The construct is expressed in human embryonic kidney (HEK293) cells or insect

cells (e.g., Sf9).[1][10] Cells are cultured to a high density and then transfected or

transduced with the expression vector.

Membrane Preparation: After a suitable expression period (e.g., 48-72 hours), cells are

harvested, and the cell membranes are isolated by dounce homogenization followed by

centrifugation.

Solubilization: The isolated membranes are solubilized in a buffer containing a mild

detergent, such as lauryl maltose neopentyl glycol (LMNG), along with cholesterol

hemisuccinate (CHS) and protease inhibitors.[10]

Affinity Chromatography: The solubilized protein is purified using Strep-Tactin affinity

chromatography. The column is washed extensively to remove non-specific binders.

Elution and Size Exclusion Chromatography: The protein is eluted with a buffer containing

desthiobiotin. The eluted protein is then further purified by size-exclusion chromatography

(SEC) to isolate the monodisperse peak corresponding to the URAT1 protein.[10] The final

buffer should contain a suitable detergent (e.g., 0.001% LMNG).

Cryo-EM Sample Preparation and Grid Vitrification
Complex Formation: The purified URAT1 protein is incubated with the desired inhibitor at a

concentration several-fold higher than its binding affinity (e.g., 10 µM) for at least 1 hour on
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ice.[10]

Grid Preparation: 3-4 µL of the URAT1-inhibitor complex is applied to a glow-discharged

holey carbon grid (e.g., Quantifoil R1.2/1.3).[10]

Vitrification: The grid is blotted for 2-4 seconds to remove excess liquid and then rapidly

plunged into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).[10] Grids are

then stored in liquid nitrogen until data collection.

Cryo-EM Data Collection
Microscope Setup: Data is typically collected on a Titan Krios electron microscope operating

at 300 kV, equipped with a Gatan K3 direct electron detector and a quantum energy filter.[12]

Data Acquisition: Movies are recorded in super-resolution or counting mode. The total

electron dose is typically kept around 50-70 e-/Å² fractionated over 30-50 frames.[13]

Automated data collection software, such as EPU or SerialEM, is used to acquire a large

dataset of micrographs.

Image Processing and 3D Reconstruction
Movie Motion Correction: The raw movie frames are aligned and summed using software like

MotionCor2 to correct for beam-induced motion.

CTF Estimation: The contrast transfer function (CTF) parameters for each micrograph are

estimated using programs such as CTFFIND4 or Gctf.

Particle Picking: Particles are automatically picked from the corrected micrographs using

software like Gautomatch or Relion's template-based picking.

2D Classification: The picked particles are subjected to several rounds of 2D classification in

cryoSPARC or Relion to remove junk particles and select for well-defined particle classes.

[10]

Ab Initio 3D Reconstruction: An initial 3D model is generated from the selected 2D class

averages.
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3D Heterogeneous Refinement: The particle stack is then subjected to multiple rounds of 3D

classification and refinement to sort out conformational heterogeneity and improve the

resolution of the final map.[10]

Final Reconstruction: The final set of particles is used for a final 3D reconstruction, often with

non-uniform refinement in cryoSPARC. The resolution of the final map is estimated using the

gold-standard Fourier shell correlation (FSC) at a cutoff of 0.143.

Model Building and Refinement
Initial Model Docking: A predicted model of URAT1 from AlphaFold2 or a homologous

structure can be used as an initial template and fitted into the cryo-EM density map using

software like UCSF Chimera.[10]

Manual Model Building: The model is manually adjusted and rebuilt in Coot to best fit the

density.[10]

Ligand Fitting: The chemical structure of the inhibitor is generated, and the inhibitor is fitted

into the corresponding density in the central cavity of URAT1.

Real-Space Refinement: The complete atomic model is then refined against the cryo-EM

map using real-space refinement programs like Phenix.real_space_refine.[10]

Validation: The final model is validated for its geometric quality and fit to the map using tools

like MolProbity and the validation tools within Phenix.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of URAT1 inhibition and a typical experimental

workflow for cryo-EM structure determination.
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Caption: Mechanism of URAT1 inhibition, locking it in an inward-facing state.
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Caption: Experimental workflow for URAT1-inhibitor cryo-EM structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8498182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8498182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

